1-(4-Methoxypyridin-3-YL)ethanone
Overview
Description
1-(4-Methoxypyridin-3-YL)ethanone is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyridine, a six-membered ring containing one nitrogen atom The compound features a methoxy group (-OCH3) attached to the fourth position of the pyridine ring and an ethanone group (-COCH3) at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxypyridin-3-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-methoxypyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxypyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(4-Methoxypyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxypyridin-3-YL)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and ethanone groups play crucial roles in binding to molecular targets, influencing the compound’s overall effect. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
- 1-(5-Methoxypyridin-3-YL)ethanone
- 1-(2-Methoxy-5-methylpyridin-3-YL)ethanone
- 1-(2-Chloro-5-methylpyridin-3-YL)ethanone
Comparison: 1-(4-Methoxypyridin-3-YL)ethanone is unique due to the specific positioning of the methoxy and ethanone groups on the pyridine ring. This positioning influences its reactivity and binding properties, making it distinct from other similar compounds. For instance, the presence of a methoxy group at the fourth position may enhance its ability to participate in specific chemical reactions compared to its analogs with different substituent positions.
Properties
IUPAC Name |
1-(4-methoxypyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-5-9-4-3-8(7)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAMQFNLCLRRDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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